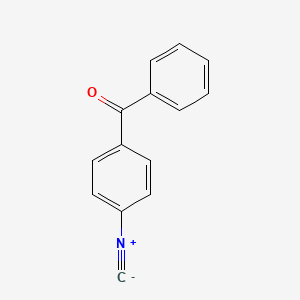
Methyl 3,3,3-trifluoro-DL-lactate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step routes and the use of various reagents and catalysts. For instance, the synthesis of 3-Methylene-4-(trifluoromethyl)azetidin-2-ones from corresponding lactams suggests a method that could potentially be adapted for the synthesis of methyl 3,3,3-trifluoro-DL-lactate . Additionally, the direct synthesis of methyl lactate from cellulose using a three-component Lewis acid catalyst system indicates a possible approach for synthesizing similar trifluoromethylated lactates .
Molecular Structure Analysis
The molecular structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, which revealed a gauche conformation . This study provides a basis for understanding the conformational properties of similar trifluoromethyl compounds, which could be extrapolated to methyl 3,3,3-trifluoro-DL-lactate.
Chemical Reactions Analysis
The chemical reactions involving trifluoromethylated compounds are diverse. For example, the use of 3-Methylene-4-(trifluoromethyl)azetidin-2-ones as building blocks allows for various reactions such as Michael additions, electrophilic additions, and cycloadditions . These reactions could be relevant when considering the reactivity of methyl 3,3,3-trifluoro-DL-lactate in different synthetic pathways.
Physical and Chemical Properties Analysis
The computational study on methyl lactate provides insights into the properties and structure of the molecule, including torsional barriers and conformers . This information is crucial for understanding the behavior of methyl lactate and by extension, its trifluoromethylated analogs. The intramolecular hydrogen bonding ability and the potential for homo- and hetero-intermolecular associations are also important factors that determine the physical and chemical properties of these molecules .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNQCBRCAKLZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375027 | |
| Record name | methyl 3,3,3-trifluoro-dl-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93496-85-6 | |
| Record name | methyl 3,3,3-trifluoro-dl-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3,3-trifluoro-DL-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)



